4-Ipomeanol

Cytochrome P450 CYP4B1 Pulmonary Toxicology

4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid isolated from sweet potatoes infected with the fungus Fusarium solani. It is classified as a 3-substituted furan pulmonary pre-toxin that requires cytochrome P450-mediated metabolic activation to a reactive enedial intermediate for biological activity.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 32954-58-8
Cat. No. B105405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ipomeanol
CAS32954-58-8
Synonyms(+-)-4-ipomeanol
(+-)-isomer of 4-ipomeanol
1-(3-furyl)-4-hydroxypentanone
4-ipomeanol
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C1=COC=C1)O
InChIInChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3
InChIKeyRJYQLMILDVERHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityChloroform > 100 (mg/mL)
Methanol > 100 (mg/mL)
Water ~ 20 (mg/mL)
10% propylene glycol, 10% EtOH in water ~ 20 (mg/mL)
0.1 N HCl ~ 55 (mg/mL)
0.1 N NaOH < 3 (mg/mL)

4-Ipomeanol (CAS 32954-58-8) Compound Profile for Research Procurement


4-Ipomeanol (4-IPO) is a naturally occurring furanoterpenoid isolated from sweet potatoes infected with the fungus Fusarium solani [1]. It is classified as a 3-substituted furan pulmonary pre-toxin that requires cytochrome P450-mediated metabolic activation to a reactive enedial intermediate for biological activity [2]. The compound gained prominence as the first agent developed by the National Cancer Institute (NCI) based on a biochemical-biological rationale as a lung cancer-targeted antineoplastic agent [3]. Its molecular formula is C9H12O3 with a molecular weight of 168.19 g/mol [1].

Why 4-Ipomeanol Analogs and Congeners Cannot Be Substituted in CYP4B1-Dependent Research


Substitution with structurally similar furanoterpenoids such as 1-ipomeanol, ipomeanine, 1,4-ipomeadiol, or perilla ketone is not scientifically justifiable due to fundamental differences in metabolic activation pathways, tissue-specific toxicity profiles, and species-dependent processing. While 4-IPO is the prototypical pulmonary toxin bioactivated predominantly by CYP4B1, closely related congeners exhibit divergent cytochrome P450 isoform selectivity and generate distinct reactive intermediate profiles [1]. For example, ipomeanine (the oxidized ketone analog) produces greater quantities of the enedial reactive species than 4-IPO in rat liver microsomes [2], whereas 1-ipomeanol and 1,4-ipomeadiol demonstrate altered nephrotoxicity patterns in surviving animals [3]. Even within the same 3-substituted furan class, perilla ketone binds to CYP4B1 with different affinity characteristics [4]. The balance between bioactivation and detoxification via glucuronidation varies markedly across both compound structure and species, making direct substitution unreliable for reproducible experimental outcomes [1].

4-Ipomeanol Procurement Evidence: Quantitative Differentiation from Closest Analogs


CYP4B1 Dependency: 4-Ipomeanol Bioactivation in Cyp4b1 Null Mice Versus Wild-Type

Genetic ablation of Cyp4b1 reduces in vitro bioactivation of 4-ipomeanol by greater than 90% and completely abolishes pulmonary lesions in vivo, establishing CYP4B1 as the critical enzyme for IPO activation [1].

Cytochrome P450 CYP4B1 Pulmonary Toxicology Knockout Model

CYP4B1-Dependent Toxicity Modulation: Sixfold Reduction in 4-Ipomeanol Lethality by Competitive CYP4B1 Substrate

Co-administration of the CYP4B1 substrate 2-aminofluorene decreased 4-ipomeanol acute lethality by sixfold in rats, demonstrating that IPO toxicity is specifically mediated by CYP4B1 rather than other pulmonary P450 isoforms [1].

Enzyme Inhibition CYP4B1 Pulmonary Toxicity Acute Lethality

Clinical Target Organ Divergence: Human Hepatotoxicity Versus Rodent Pulmonary Toxicity

In human Phase I trials, dose-limiting hepatotoxicity occurred at 1032 mg/m2 administered every 3 weeks, whereas the anticipated pulmonary toxicity observed in preclinical species was absent [1][2].

Clinical Pharmacology Hepatotoxicity Species Differences Phase I Trial

Comparative Metabolism: Ipomeanine Generates More Reactive Enedial Than 4-Ipomeanol

In rat liver microsomal incubations, ipomeanine (IPN, the oxidized ketone analog) produces greater quantities of the enedial reactive species than 4-IPO, and sequential oxidation of 4-IPO to IPN occurs prior to enedial formation [1].

Metabolic Activation Reactive Intermediates GSH Adducts In Vitro Metabolism

Species-Specific CYP4B1 Bioactivation Rates: Rabbit Versus Human P450 Panel

Purified rabbit CYP4B1 bioactivates 4-IPO at rates of 600–700 nmol/nmol P450/30 min, while among 14 human recombinant CYPs, substantial rates (>100 nmol/nmol/30 min) are observed with CYP1A2, CYP2C19, CYP2D6, and CYP3A4 [1].

Recombinant CYP Enzymes Species Differences Bioactivation Kinetics Enedial Formation

Tolerance Induction: 4-Ipomeanol LD50 Shift in Mice After Repeated Dosing

Pretreatment of mice with multiple nontoxic doses of 4-IPO increases the LD50 by 2.4-fold in males and 4.5-fold in females, a tolerance phenomenon that is cross-reactive with ipomeanine but not with non-furan analogs [1][2].

Toxicology Tolerance LD50 Preclinical Safety

4-Ipomeanol Application Scenarios Based on Verified Differentiation Evidence


CYP4B1 Functional Validation and Knockout Model Phenotyping

Procurement of 4-Ipomeanol is essential for laboratories utilizing Cyp4b1 null mouse models to validate gene function or to phenotype P450-dependent metabolic activation pathways. As demonstrated, Cyp4b1 (-/-) microsomes exhibit <10% of wild-type IPO bioactivation rates, and 20 mg/kg IPO produces characteristic pulmonary lesions in wild-type mice that are completely absent in knockouts [1]. This binary readout makes 4-IPO an indispensable tool compound for confirming CYP4B1 functional status in genetically modified systems, unlike other furanoterpenoids that may be activated by redundant or alternative P450 isoforms.

Species-Specific Pulmonary Toxicology Research and Clara Cell Injury Models

4-Ipomeanol is the prototypical agent for studying species-dependent pulmonary Clara cell toxicity, with well-characterized target organ specificity in rats, guinea pigs, and rabbits [1]. The compound's predictable production of bronchiolar epithelial necrosis, edema, and hemorrhage at doses ≥9 mg/kg in rats [2] provides a reproducible model for investigating mechanisms of chemically induced lung injury. Researchers comparing pulmonary toxicants should note that 4-IPO's CYP4B1-dependent activation distinguishes it from 2-substituted furans (e.g., 2-methylfuran), which preferentially target hepatic tissues [3].

Human Hepatotoxicity and P450-Mediated Drug-Induced Liver Injury (DILI) Studies

For translational research focused on human drug metabolism and hepatotoxicity, 4-Ipomeanol offers a unique tool compound that exhibits a complete species-dependent target organ reversal. While preclinical species develop pulmonary lesions, humans experience dose-limiting hepatocellular toxicity at 1032 mg/m2 with reversible transaminase elevations [1]. This characteristic makes 4-IPO valuable for studying mechanisms underlying species-specific P450 expression differences between lung and liver, particularly the roles of CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in human hepatic bioactivation [2].

Enedial Reactive Intermediate Trapping and Adduct Characterization Studies

4-Ipomeanol is the preferred substrate for investigations of furan-derived enedial reactive intermediates due to the extensive characterization of its bioactivation pathway. Purified rabbit CYP4B1 generates NAC/NAL-IPO pyrrole adducts at 600–700 nmol/nmol P450/30 min [1], enabling robust analytical detection. The compound's well-defined sequential oxidation to ipomeanine and subsequent enedial formation [2] provides a mechanistic framework for studying macromolecular adduct formation, distinguishing it from congeners with less characterized reactive intermediate profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ipomeanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.